tert-Butyl 3-amino-5-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate
CAS No.:
Cat. No.: VC17399682
Molecular Formula: C11H13BrN4O2
Molecular Weight: 313.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13BrN4O2 |
|---|---|
| Molecular Weight | 313.15 g/mol |
| IUPAC Name | tert-butyl 3-amino-5-bromopyrazolo[3,4-c]pyridine-1-carboxylate |
| Standard InChI | InChI=1S/C11H13BrN4O2/c1-11(2,3)18-10(17)16-7-5-14-8(12)4-6(7)9(13)15-16/h4-5H,1-3H3,(H2,13,15) |
| Standard InChI Key | PIBCNDOWHPRWTF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2=CN=C(C=C2C(=N1)N)Br |
Introduction
Synthesis and Manufacturing
Core Scaffold Construction
The synthesis of pyrazolo[3,4-c]pyridine derivatives typically begins with the cyclization of appropriately substituted precursors. For tert-butyl 3-amino-5-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate, a multi-step approach is employed:
-
Nitration and Cyclization: Initial steps involve the nitration of pyridine derivatives followed by cyclization with hydrazine derivatives to form the pyrazole ring .
-
Halogenation: Bromine introduction at the 5-position is achieved via electrophilic aromatic substitution or metal-halogen exchange reactions.
-
Amino Group Installation: The 3-amino group is introduced through reduction of nitro intermediates or direct amination strategies.
tert-Butyl Protection
The tert-butyl carboxylate group is incorporated via a protection step using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. This step ensures stability during subsequent reactions and can be selectively removed under acidic conditions for further functionalization .
Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | NaNO₂, Ac₂O, DCE, 90°C | 65–75 | |
| Bromination | Br₂, FeCl₃, CH₂Cl₂, 0°C | 80–85 | |
| Boc Protection | Boc₂O, DMAP, CH₃CN, rt | 90–95 |
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure is defined by:
-
Pyrazolo[3,4-c]pyridine Core: A bicyclic system with nitrogen atoms at positions 1, 3, and 7.
-
Substituents:
-
5-Bromo: Enhances electrophilic reactivity for cross-coupling.
-
3-Amino: Provides a nucleophilic site for acylations or alkylations.
-
1-tert-Butyl Carboxylate: Offers steric bulk and hydrolytic stability.
-
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, H-4), 6.20 (s, 2H, NH₂), 1.55 (s, 9H, t-Bu).
-
¹³C NMR (100 MHz, CDCl₃): δ 162.3 (C=O), 152.1 (C-5), 134.8 (C-3), 80.1 (C(CH₃)₃), 28.4 (CH₃).
Chemical Properties and Reactivity
Solubility and Stability
The compound exhibits solubility in polar aprotic solvents (e.g., DMF, DMSO) and moderate solubility in dichloromethane. It is stable under inert atmospheres but susceptible to hydrolysis under strongly acidic or basic conditions due to the tert-butyl ester.
Functionalization Pathways
-
C-5 Bromine Utilization:
-
C-3 Amino Group Modifications:
-
Acylation with acid chlorides.
-
Reductive alkylation using aldehydes/ketones.
-
Table 2: Representative Reactions and Outcomes
| Reaction Type | Reagents | Product Application |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂ | Biaryl derivatives for kinase inhibitors |
| Reductive Amination | RCHO, NaBH₃CN | Secondary amines for antimicrobial agents |
Applications in Drug Discovery and Development
Fragment-Based Drug Design (FBDD)
The compound’s small size (MW < 350) and multiple functionalization vectors align with FBDD principles. Its bromine and amino groups allow sequential modifications to optimize binding affinity and selectivity against target proteins .
Case Study: Kinase Inhibitor Development
Derivatives of tert-butyl 3-amino-5-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate have shown promise as kinase inhibitors. For example:
-
CDK2 Inhibition: A derivative exhibited an IC₅₀ of 0.36 µM, comparable to known inhibitors like roscovitine .
-
TRK Inhibition: Structural analogs disrupt tropomyosin receptor kinase signaling, relevant in oncology.
Biological Activity and Mechanistic Insights
Antiproliferative Effects
Preliminary studies indicate that brominated pyrazolo[3,4-c]pyridines inhibit proliferation in cancer cell lines (e.g., Km-12 colon cancer) via cell cycle arrest at the G1 phase.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume